REACTION_SMILES
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[F:14][C:15]([c:16]1[c:17]([CH2:18][NH2:19])[cH:20][cH:21][cH:22][cH:23]1)([F:24])[F:25].[NH2:1][c:2]1[cH:3][c:4]2[n:5][cH:6][n:7][c:8]([S:12][CH3:13])[c:9]2[cH:10][n:11]1>>[NH2:1][c:2]1[cH:3][c:4]2[n:5][cH:6][n:7][c:8]([NH:19][CH2:18][c:17]3[c:16]([C:15]([F:14])([F:24])[F:25])[cH:23][cH:22][cH:21][cH:20]3)[c:9]2[cH:10][n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncnc2cc(N)ncc12
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Name
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Type
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product
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Smiles
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Nc1cc2ncnc(NCc3ccccc3C(F)(F)F)c2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |